molecular formula C8H3F3 B3176738 1-Ethynyl-2,4,5-trifluorobenzene CAS No. 1097874-78-6

1-Ethynyl-2,4,5-trifluorobenzene

Cat. No.: B3176738
CAS No.: 1097874-78-6
M. Wt: 156.1 g/mol
InChI Key: GFSHMVIJBUJEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Arylalkynes in Organic Synthesis and Materials Science

Arylalkynes, or aryl acetylenes, are organic compounds containing an aromatic ring directly attached to a carbon-carbon triple bond. This structural motif is a cornerstone in organic synthesis, serving as a versatile precursor for a multitude of more complex molecules. acs.org The rigidity and linearity of the alkyne unit are highly desirable features in the construction of well-defined molecular architectures. youtube.comkhanacademy.org In materials science, arylalkynes are integral components in the synthesis of functional materials, including polymers and discotic nematic liquid crystals. acs.org Their utility stems from their ability to participate in a wide range of chemical transformations, such as coupling reactions, cycloadditions, and polymerizations, enabling the creation of materials with specific electronic and optical properties. mdpi.comresearchgate.net

Impact of Fluorination on Aromatic System Reactivity and Molecular Design

The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties and reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly influence the electron density of the aromatic π-system. stackexchange.com This modification can enhance the stability of the molecule and its resistance to certain chemical reactions. acs.orgnih.gov For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can act as an excellent leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds by stabilizing the intermediate Meisenheimer complex. stackexchange.com Furthermore, fluorination can affect non-covalent interactions, influencing the self-assembly and packing of molecules in the solid state, a critical aspect of materials design. rsc.org In medicinal chemistry, the incorporation of fluorine can improve a molecule's metabolic stability and bioavailability. nih.govrsc.org

Positioning of 1-Ethynyl-2,4,5-trifluorobenzene within the Field of Polyfluorinated Arenes and Alkynes

This compound is a member of the polyfluorinated arene family, specifically a trifluorinated phenylacetylene (B144264). It combines the characteristic reactivity of a terminal alkyne with the unique electronic modifications imparted by multiple fluorine substituents on the phenyl ring. The specific 1,2,4,5-substitution pattern of the fluorine atoms creates a distinct electronic environment around the aromatic ring and the ethynyl (B1212043) group. This positions the compound as a valuable building block for synthesizing highly functionalized molecules where the properties are fine-tuned by the number and position of the fluorine atoms. Its structure suggests potential for use in creating advanced polymers, liquid crystals, and as an intermediate in the synthesis of complex organic molecules for pharmaceutical or materials science research. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2,4,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHMVIJBUJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethynyl 2,4,5 Trifluorobenzene

Precursor Synthesis Strategies for 2,4,5-Trifluorobenzene Derivatives

The synthesis of the target compound, 1-ethynyl-2,4,5-trifluorobenzene, is fundamentally dependent on the availability of a suitably substituted 2,4,5-trifluorobenzene precursor. The construction of this core aromatic scaffold can be achieved through various synthetic routes, each with distinct advantages and applications.

Routes to Polyhalogenated Trifluorobenzenes

A common strategy to obtain the 2,4,5-trifluoro substitution pattern involves starting with less fluorinated, but more readily available, halogenated benzenes. A key intermediate, 2,4,5-trifluoronitrobenzene, can be synthesized from 2,4-dichlorofluorobenzene. This process involves two main steps:

Nitration: 2,4-dichlorofluorobenzene is treated with a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, to introduce a nitro group onto the benzene (B151609) ring, yielding 2,4-dichloro-5-fluoronitrobenzene (B1301596). patsnap.com

Halogen Exchange (Halex) Reaction: The chloro-substituents on 2,4-dichloro-5-fluoronitrobenzene are subsequently replaced with fluorine atoms. This is accomplished through a nucleophilic aromatic substitution reaction using a fluoride (B91410) source, such as spray-dried potassium fluoride, often in a high-boiling polar aprotic solvent like sulfolane (B150427) and in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. patsnap.com This reaction proceeds to give 2,4,5-trifluoronitrobenzene. patsnap.com

This polyhalogenated intermediate can then be further modified, for instance, by reducing the nitro group to an amine, which can then undergo diazotization and subsequent reactions.

Grignard Reagent Approaches for Trifluorobenzenes

Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.org They are organomagnesium halides with the general formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.orgsigmaaldrich.com The formation of Grignard reagents from halogenated trifluorobenzenes provides a versatile entry point for further functionalization.

The synthesis involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. google.comtaylorandfrancis.com For instance, 2,4,5-trifluorobromobenzene can be reacted with ethylmagnesium bromide in a Grignard exchange reaction to produce 2,4,5-trifluorophenylmagnesium bromide almost quantitatively. researchgate.net Similarly, 2,4,5-trifluorobenzyl halides (chloride or bromide) react with magnesium metal to form the corresponding 2,4,5-trifluorobenzyl Grignard reagent. google.com

To facilitate the reaction, the magnesium metal is often activated to remove the passivating layer of magnesium oxide from its surface. wikipedia.org Common activating agents include iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org These Grignard reagents are highly reactive nucleophiles and can be used in reactions with various electrophiles. For example, reaction with carbon dioxide yields a carboxylic acid, such as 2,4,5-trifluorobenzoic acid, after an acidic workup. researchgate.netmasterorganicchemistry.com

Table 1: Grignard Reagent Formation

Starting MaterialReagentsProductSolvent
2,4,5-TrifluorobromobenzeneEthylmagnesium Bromide2,4,5-Trifluorophenylmagnesium BromideTHF
2,4,5-Trifluorobenzyl Chloride/BromideMagnesium2,4,5-Trifluorobenzylmagnesium HalideTHF, Methyl tert-butyl ether

Diazotization and Halogenation Reactions for Trifluorobenzene Scaffolds

Diazotization reactions are a classic method for introducing a variety of substituents onto an aromatic ring, starting from an aniline (B41778) derivative. This pathway is particularly useful for synthesizing fluorinated aromatics that might be otherwise difficult to access.

One established route to a trifluorobenzene scaffold begins with 2,4-difluoroaniline. patsnap.com This starting material undergoes a diazotization reaction, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by a Schiemann reaction or a similar fluorination process. In this method, the aniline is treated with fluoroboric acid to form a diazonium fluoroborate salt, which upon thermal decomposition, releases nitrogen gas and generates the desired 1,2,4-trifluorobenzene (B1293510). patsnap.com This product can then be halogenated at the 5-position to yield a suitable precursor for ethynylation.

Ethynyl (B1212043) Group Introduction Techniques

Once a suitable 2,4,5-trifluorohalobenzene precursor is obtained, the final key step is the introduction of the ethynyl group (–C≡CH). This is most commonly achieved through a palladium-catalyzed cross-coupling reaction.

Sonogashira Cross-Coupling Reactions with Halogenated Trifluorobenzenes

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgsoton.ac.uk

In the context of synthesizing this compound, the reaction would involve the coupling of a 2,4,5-trifluorophenyl halide (iodide or bromide being more reactive than chloride) with a source of acetylene (B1199291). libretexts.org While acetylene gas can be used, a more common and safer laboratory practice is to use a protected form of acetylene, such as (trimethylsilyl)acetylene (TMSA). researchgate.net

The catalytic cycle generally involves two interconnected cycles for palladium and copper. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) acetylide is formed by the reaction of the terminal alkyne with the copper(I) salt in the presence of the amine base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst. libretexts.orgresearchgate.net

Table 2: Typical Sonogashira Reaction Components

ComponentExampleRole
Aryl Halide1-Bromo-2,4,5-trifluorobenzene (B152817)Electrophile
Alkyne(Trimethylsilyl)acetyleneNucleophile Precursor
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary Catalyst
Copper Co-catalystCopper(I) iodide (CuI)Activates Alkyne
BaseTriethylamine (Et₃N), DiisopropylamineNeutralizes HX, promotes catalyst regeneration
SolventTetrahydrofuran (THF)Reaction Medium

Deprotection Strategies for Silylated Ethynyl Precursors

When a protected alkyne like (trimethylsilyl)acetylene is used in the Sonogashira coupling, a final deprotection step is necessary to reveal the terminal alkyne. The trimethylsilyl (B98337) (TMS) group is a common protecting group for alkynes due to its stability under many reaction conditions and its facile removal.

The desilylation can be achieved under mild basic or acidic conditions. A widely used and effective method involves treating the silylated alkyne, trimethyl((2,4,5-trifluorophenyl)ethynyl)silane, with a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (B129727) (MeOH). gelest.comresearchgate.net The reaction is typically stirred at room temperature until completion. researchgate.net Alternatively, fluoride ion sources like tetrabutylammonium fluoride (TBAF) are also highly effective for cleaving silicon-carbon bonds. gelest.com Following the deprotection reaction, an aqueous workup and extraction yield the final product, this compound. researchgate.net

Alternative Palladium-Catalyzed Ethynylation Methods

The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.org While traditionally employing a palladium catalyst and a copper(I) co-catalyst, several alternative methods have been developed, particularly copper-free variants, to overcome challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling) and difficulties in removing copper residues from the final product. nih.govrsc.orgresearchgate.net

Copper-free Sonogashira reactions are highly relevant for the synthesis of this compound. These reactions rely on a palladium catalyst and a base, often an amine, to proceed. researchgate.net Various palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium complexes with specific phosphine (B1218219) ligands. nih.gov The choice of ligand and base is critical for the reaction's efficiency, especially when dealing with less reactive aryl halides.

Recent advancements have led to highly efficient catalyst systems that operate under mild, copper-free conditions. For example, the use of Pd(OAc)₂ with urea (B33335) as a ligand and stabilizer has been shown to effectively catalyze the coupling of various aryl halides with terminal alkynes at ambient temperatures. nih.gov Another approach involves the use of palladium nanoparticles, which can serve as a recyclable and highly active catalyst for Sonogashira-type couplings. nih.gov

In some protocols, tetrabutylammonium fluoride (TBAF) has been employed not only as a base but also as an activator, replacing the traditional amine base and copper co-catalyst system entirely. chemrxiv.org This is particularly useful in one-pot procedures where a silyl-protected alkyne like trimethylsilylacetylene (B32187) is used; the TBAF first facilitates the deprotection of the alkyne, and the resulting species then participates in the palladium-catalyzed cross-coupling. wikipedia.orgchemrxiv.org

Table 1: Comparison of Catalytic Systems for Copper-Free Sonogashira Coupling

Catalyst SystemKey FeaturesAdvantages
Pd(OAc)₂ / UreaUses an inexpensive and simple ligand.Cost-effective, operates at ambient temperature. nih.gov
Palladium NanoparticlesHeterogeneous or quasi-heterogeneous catalysis.Catalyst can be recovered and reused. nih.gov
Pd(PPh₃)₂Cl₂ / TBAFTBAF acts as base, activator, and deprotection agent.Ideal for one-pot synthesis with silyl-protected alkynes. chemrxiv.org
Dual Palladium CatalystsTwo different Pd complexes for orthogonal steps.High efficiency at low catalyst loading and room temperature. nih.gov

Regioselective Synthesis Considerations for this compound

The synthesis of this compound requires precise control over the position of the ethynyl group on the trifluorobenzene ring. This is achieved through the strategic use of a starting material where one position is selectively activated for cross-coupling. The most common and effective precursor for this purpose is 1-bromo-2,4,5-trifluorobenzene . sigmaaldrich.com

The regioselectivity of the palladium-catalyzed ethynylation is dictated by the significant difference in reactivity between the carbon-bromine (C-Br) bond and the carbon-fluorine (C-F) bonds of the precursor. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. wikipedia.org The bond strength of C-X (where X is a halogen) decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-Br bond is much more susceptible to oxidative addition by a palladium(0) complex than the highly robust C-F bonds. wikipedia.orglibretexts.org

Therefore, when 1-bromo-2,4,5-trifluorobenzene is subjected to Sonogashira coupling conditions, the palladium catalyst will selectively insert into the C-Br bond, leaving the C-F bonds intact. libretexts.org The subsequent steps of the catalytic cycle—transmetalation with the copper acetylide (in the classic Sonogashira) or reaction with the activated alkyne (in copper-free variants) and reductive elimination—all occur at this specific position, leading exclusively to the formation of this compound.

This principle of differential halide reactivity is a fundamental strategy in organic synthesis for achieving regioselectivity on polyhalogenated aromatic rings. wikipedia.orglibretexts.org It allows for the clean and predictable synthesis of the desired isomer without the formation of other regioisomers, which would be difficult to separate. The synthesis of the 1-bromo-2,4,5-trifluorobenzene precursor itself can be achieved by the bromination of 1,2,4-trifluorobenzene. google.com

Table 2: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

Aryl Halide (Ar-X)Relative ReactivityRationale
Ar-IHighestWeakest carbon-halogen bond, fastest oxidative addition. wikipedia.orglibretexts.org
Ar-BrHighWeaker than C-Cl and C-F, common for selective reactions. wikipedia.orgsigmaaldrich.comlibretexts.org
Ar-ClModerateStronger bond, requires more active catalysts or harsher conditions.
Ar-FLowestStrongest carbon-halogen bond, generally unreactive under standard conditions. rsc.org

Emerging Synthetic Approaches for Fluorinated Alkynes

The development of novel methods for synthesizing organofluorine compounds is a dynamic field of chemical research. cas.cnresearchgate.net Beyond traditional cross-coupling, several emerging strategies for the formation of fluorinated alkynes offer potential alternative pathways, often involving unique reaction mechanisms such as radical processes or electrochemical activation. numberanalytics.com

Electrochemical Synthesis: Electrochemistry is emerging as a powerful tool in organic synthesis. For alkynes, electrochemical methods can facilitate reactions like oxo-fluorosulfonylation. In this process, an FSO₂ radical can be generated under electrochemical conditions from a precursor like sulfuryl chlorofluoride. This radical can then react with an alkyne, in the presence of air as an oxidant, to produce β-keto sulfonyl fluorides, which are versatile fluorinated building blocks. nih.gov While this specific example does not directly yield a fluorinated arylalkyne, it demonstrates the potential of using electrochemical methods to create C-S bonds with fluorinated motifs, a strategy that could be adapted for other transformations. nih.gov

Photochemical Methods: Photochemistry offers another avenue for generating highly reactive species under mild conditions. Light-driven photoredox catalysis has been successfully used for various fluorination and fluoroalkylation reactions. researchgate.net For instance, photochemical methods have been explored for the synthesis of fluorinated graphene by simultaneously fluorinating and reducing graphene oxide in a hydrofluoric acid solution under UV irradiation. rsc.org In the context of discrete molecules, the photolysis of fluorinated aryl azides has been studied to generate reactive nitrene intermediates, showcasing how light can be used to initiate transformations on fluorinated aromatic rings. acs.orgnih.gov The application of photochemistry to the direct C-H or C-F alkynylation of fluoroarenes is an active area of research that could lead to new, more direct synthetic routes.

Direct C-F Bond Alkynylation: While challenging, the direct functionalization of C-F bonds is a highly sought-after transformation as it could allow for the use of readily available polyfluorinated feedstocks. researchgate.net Significant progress has been made in palladium-catalyzed C-F bond activation, particularly for electron-deficient aryl fluorides. rsc.org These methods typically require specialized ligands and conditions to facilitate the difficult oxidative addition step. Although C-Br activation is preferred for regioselectivity, ongoing research into C-F activation may one day provide a direct route from compounds like 1,2,4,5-tetrafluorobenzene (B1209435) to the desired product, though controlling the regioselectivity would remain a significant hurdle.

Chemical Reactivity and Transformation Pathways of 1 Ethynyl 2,4,5 Trifluorobenzene

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne functionality is a hub of reactivity, readily participating in addition reactions, cycloadditions, and coupling processes. The electron-withdrawing nature of the 2,4,5-trifluorophenyl group significantly impacts the reactivity of the alkyne, rendering it more susceptible to nucleophilic attack compared to non-fluorinated phenylacetylenes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.orgchemicalbook.com 1-Ethynyl-2,4,5-trifluorobenzene serves as an excellent alkyne component in these reactions.

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. beilstein-journals.orgchemicalbook.com The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), or by using a stable copper(I) salt (like CuI). nih.govrsc.org

A representative CuAAC reaction involves the coupling of this compound with an organic azide, such as 1-(azidomethyl)-4-nitrobenzene. This reaction would yield the corresponding 1,4-disubstituted 1,2,3-triazole, a scaffold of significant interest in medicinal chemistry.

Representative Reaction:

Alkyne: this compound

Azide: 1-(Azidomethyl)-4-nitrobenzene

Catalyst System: Copper(II) sulfate (B86663) (CuSO₄) and Sodium Ascorbate

Solvent: A mixture of t-butanol and water

Product: 1-((4-Nitrophenyl)methyl)-4-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole

ReactantReagent/CatalystProduct
This compound1-(Azidomethyl)-4-nitrobenzene, CuSO₄, Sodium Ascorbate1-((4-Nitrophenyl)methyl)-4-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole

Hydrofunctionalization Reactions (e.g., Hydrofluorination, Hydroarylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. For this compound, the strong electron-withdrawing effect of the trifluorophenyl ring makes the alkyne electron-deficient. This electronic property dictates the regioselectivity of the addition.

In hydrofluorination , the addition of hydrogen fluoride (B91410) (HF) to the alkyne would be expected to follow an anti-Markovnikov pathway. The nucleophilic fluoride ion would attack the internal carbon of the alkyne (the β-carbon), which is more electrophilic due to the pull of the aromatic ring, while the proton adds to the terminal carbon (the α-carbon).

Hydroarylation , the addition of an arene across the triple bond, can be catalyzed by various transition metals. With an electron-poor alkyne like this compound, the reaction would likely proceed with the aryl group adding to the internal carbon and the hydrogen adding to the terminal carbon, again reflecting an anti-Markovnikov selectivity.

Oxidative Coupling Reactions for Oligomerization and Polymerization

The terminal alkyne of this compound can undergo oxidative coupling reactions, such as the Glaser, Eglinton, or Hay couplings, to form symmetric diynes, oligomers, and polymers. wikipedia.orgrsc.org These reactions are fundamental in the synthesis of conjugated materials.

Glaser Coupling: This reaction typically uses a catalytic amount of a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like oxygen and a base, often in an alcoholic or aqueous medium. wikipedia.org

Hay Coupling: A modification of the Glaser coupling, this method utilizes a copper(I) chloride-TMEDA (tetramethylethylenediamine) complex as the catalyst with oxygen as the oxidant. This system offers improved solubility and versatility. wikipedia.orgorganic-chemistry.org

The oxidative homocoupling of this compound would produce 1,4-bis(2,4,5-trifluorophenyl)buta-1,3-diyne. This diyne is a precursor for conjugated polymers with potential applications in electronics and materials science. Further polymerization can lead to poly(phenylene butadiynylene)s.

Representative Reaction (Hay Coupling):

ReactantCatalyst/ReagentProduct
This compoundCuCl, TMEDA, O₂ (Air)1,4-Bis(2,4,5-trifluorophenyl)buta-1,3-diyne

Electrophilic and Nucleophilic Additions to the Triple Bond

The triple bond of this compound can undergo both electrophilic and nucleophilic addition, with its reactivity profile being heavily influenced by the attached fluorinated ring.

Electrophilic Addition: The addition of electrophiles like hydrogen halides (e.g., HBr) to the alkyne is possible. youtube.commasterorganicchemistry.com Due to the strong electron-withdrawing nature of the 2,4,5-trifluorophenyl group, the formation of a standard vinyl cation intermediate at the benzylic position (Markovnikov's rule) is disfavored. researchgate.netlibretexts.org Instead, the reaction is expected to proceed via a mechanism that leads to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon and the hydrogen atom adds to the carbon attached to the benzene (B151609) ring. researchgate.net

Nucleophilic Addition: The electron-deficient nature of the alkyne makes it particularly susceptible to nucleophilic addition. Strong nucleophiles, such as thiols or amines, can add across the triple bond, often catalyzed by a base. The nucleophile will attack the internal carbon (β-position), which is rendered more electrophilic by the trifluorophenyl ring, with the subsequent protonation occurring at the terminal carbon. This reactivity is a key feature of electron-poor alkynes.

Reactions Involving the Fluorinated Benzene Ring

Electrophilic Aromatic Substitution Reactivity Modifications Induced by Fluorine

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the reactivity of the aromatic ring in this compound is severely diminished due to the presence of strongly deactivating substituents.

The substituents' effects are as follows:

Fluorine Atoms: Fluorine is an unusual substituent. It is highly electronegative and strongly deactivates the ring towards electrophilic attack through a negative inductive effect (-I). However, it is also an ortho, para-director due to its ability to donate a lone pair of electrons via resonance (+R effect). nih.gov

Ethynyl (B1212043) Group: The ethynyl group is also considered to be a deactivating group and is generally a meta-director.

In this compound, the cumulative deactivating inductive effects of the three fluorine atoms and the ethynyl group make the aromatic ring extremely electron-poor and thus highly resistant to electrophilic attack. Reactions like nitration or halogenation, which are common for benzene, would require exceptionally harsh conditions, if they proceed at all. youtube.com

If an electrophilic substitution were forced to occur, predicting the regioselectivity would involve analyzing the competing directing effects. The three fluorine atoms direct ortho and para to their own positions. The only available position on the ring is C6. Let's analyze the directing effects towards this position:

The fluorine at C5 would direct an incoming electrophile to its ortho position, C6.

The fluorine at C4 would direct to its ortho position, C3 (already substituted) and C5 (already substituted).

The fluorine at C2 would direct to its ortho position, C3 (already substituted).

The ethynyl group at C1 would direct meta to C3 and C5 (both substituted).

Therefore, the only un-substituted carbon, C6, is ortho to the fluorine at C5. The combined deactivating nature of the ring makes any substitution at this position highly challenging.

Nucleophilic Aromatic Substitution with Fluorine as a Leaving Group

The electron-withdrawing nature of the three fluorine atoms and the ethynyl group significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms.

The regioselectivity of the substitution is dictated by the positions of the activating groups. Generally, the positions ortho and para to the strongest activating groups are the most susceptible to nucleophilic attack. In the case of this compound, the fluorine atoms themselves act as activating groups for SNAr. The relative reactivity of the fluorine atoms as leaving groups is influenced by both electronic and steric factors.

Although fluorine is the most electronegative halogen, it is often a better leaving group than chlorine, bromine, or iodine in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate through an inductive effect, thereby accelerating the reaction rate.

A variety of nucleophiles can be employed in the SNAr of polyfluoroaromatics, leading to a diverse range of substituted products.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagent ExamplePredicted Product(s)
AlkoxideSodium methoxide (B1231860) (NaOMe)1-Ethynyl-2,5-difluoro-4-methoxybenzene or 1-Ethynyl-2,4-difluoro-5-methoxybenzene
ThiolateSodium thiophenoxide (NaSPh)1-Ethynyl-2,5-difluoro-4-(phenylthio)benzene or 1-Ethynyl-2,4-difluoro-5-(phenylthio)benzene
AmineAmmonia (NH₃)4-Amino-1-ethynyl-2,5-difluorobenzene or 5-Amino-1-ethynyl-2,4-difluorobenzene

Note: The precise regioselectivity would need to be determined experimentally, as it depends on the specific reaction conditions and the interplay of electronic and steric effects.

Directed ortho-Metalation and Related Functionalizations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. Current time information in Bangalore, IN.researchgate.net This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. Current time information in Bangalore, IN.researchgate.net

While the ethynyl group itself is not a classical DMG, its acidic proton can be selectively removed by a strong base. However, for DoM to occur on the aromatic ring, a suitable DMG would need to be present or introduced. If a directing group were present on the this compound scaffold, deprotonation would be expected to occur at the adjacent ortho position.

Alternatively, the ethynyl group itself can be the site of metalation. Treatment with a strong base like n-butyllithium would deprotonate the terminal alkyne, forming a lithium acetylide. This species can then react with various electrophiles.

Table 2: Predicted Functionalizations via Metalation

Metalation StrategyBaseElectrophilePredicted Product
Alkyne Deprotonationn-ButyllithiumIodomethane (CH₃I)1-(Prop-1-yn-1-yl)-2,4,5-trifluorobenzene
Alkyne Deprotonationn-ButyllithiumChlorotrimethylsilane (Me₃SiCl)Trimethyl((2,4,5-trifluorophenyl)ethynyl)silane
Alkyne Deprotonationn-ButyllithiumFormaldehyde (H₂CO)1-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic studies on this compound are not extensively documented. However, the mechanisms of SNAr and DoM are well-established for related fluorinated aromatic compounds.

Transition State Analysis in C–C and C–X Bond Formation

In SNAr reactions, the formation of the C-nucleophile bond and the breaking of the C-fluorine bond are central. Computational studies on similar systems often focus on the energy profile of the reaction, particularly the stability of the Meisenheimer complex. The transition state for the formation of this intermediate is typically the highest energy point on the reaction coordinate.

For DoM reactions, the transition state for the deprotonation step would involve the coordination of the organolithium reagent to the directing group and the abstraction of the ortho-proton. The subsequent electrophilic quench involves the formation of a new carbon-electrophile bond.

Intermediate Characterization in Complex Reaction Systems

The primary intermediate in SNAr reactions is the Meisenheimer complex. Its stability is crucial for the reaction to proceed. For polyfluorinated compounds, this intermediate is significantly stabilized by the inductive effect of the fluorine atoms. Spectroscopic techniques such as NMR could potentially be used to observe and characterize these transient species under specific conditions.

In DoM, the key intermediate is the aryllithium species. These are typically highly reactive and are generated and used in situ. Characterization often relies on trapping experiments with known electrophiles, followed by analysis of the resulting products.

Derivatization for Complex Molecular Architecture Construction

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. The ethynyl group is particularly useful for participating in a variety of coupling reactions.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. This reaction would allow for the extension of the molecular framework by coupling this compound with various aryl or vinyl halides.

Furthermore, the fluorine atoms can be sequentially replaced through SNAr reactions, allowing for the introduction of multiple different substituents onto the aromatic ring. This stepwise functionalization provides a pathway to highly substituted and complex aromatic structures. The combination of SNAr and Sonogashira coupling reactions on the this compound platform offers a versatile strategy for the construction of novel materials and pharmaceutical intermediates.

Applications in Scientific Research

Building Block for Liquid Crystals

The rigid, rod-like structure of the phenylacetylene (B144264) unit is a common motif in the design of liquid crystalline materials. acs.org By incorporating this compound into larger molecular structures, chemists can create new liquid crystal molecules. The fluorine substituents can influence intermolecular interactions, such as dipole-dipole interactions and π-π stacking, which are critical for the formation and stability of liquid crystalline phases. rsc.org This allows for the fine-tuning of properties like clearing point and dielectric anisotropy.

Precursor in Organic Electronics

Polyfluorinated aromatic compounds are of significant interest in the field of organic electronics. The electron-withdrawing trifluorophenyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This property is beneficial for creating n-type or ambipolar materials for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability of this compound to be incorporated into larger conjugated systems through its alkyne handle makes it a key precursor for these advanced electronic materials. researchgate.net

Intermediate in the Synthesis of Biologically Active Molecules

Fluorine-containing molecules have a prominent place in medicinal chemistry and drug discovery. rsc.org The introduction of fluorine can enhance a drug's binding affinity, metabolic stability, and membrane permeability. nih.gov While direct applications are not the focus, this compound serves as a versatile intermediate. The alkyne group can be used, for example, in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the trifluorophenyl moiety to other pharmacologically relevant scaffolds, enabling the rapid synthesis of libraries of potential drug candidates for screening.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of 1-Ethynyl-2,4,5-trifluorobenzene, two distinct signals would be expected: one for the acetylenic proton and one for each of the two aromatic protons.

Acetylenic Proton (H-α): This proton would appear as a singlet, though it may exhibit small long-range couplings to the fluorine atoms and the aromatic protons. Its chemical shift (δ) would likely be in the range of 3.0-3.5 ppm, influenced by the electron-withdrawing nature of the trifluorophenyl group.

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments due to the unsymmetrical substitution pattern of the fluorine atoms. They would appear as distinct multiplets. The proton at the C-3 position would be coupled to the adjacent fluorine at C-4 and the proton at C-6. The proton at the C-6 position would be coupled to the adjacent fluorine at C-5 and the proton at C-3. The complex splitting patterns would arise from both proton-proton (³JHH) and proton-fluorine (JHF) couplings, with typical magnitudes of several Hz.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a template. Experimental data is required for actual values.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-α (Ethynyl)Values (or ddd)Value
H-3 (Aromatic)ValuedddJH3-H6, JH3-F4, JH3-F2
H-6 (Aromatic)ValuedddJH6-H3, JH6-F5, JH6-F2

¹³C NMR Spectroscopic Analysis of Alkyne and Aromatic Carbons

The ¹³C NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule.

Alkyne Carbons: Two signals would be observed for the ethynyl (B1212043) group (C-α and C-β). C-α (attached to the proton) would typically resonate around 80-90 ppm, while C-β (attached to the aromatic ring) would be at a similar or slightly downfield position. Both carbons would exhibit coupling to the fluorine atoms (JCF).

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-2, C-4, C-5) would show large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz, and would appear as doublets. The other aromatic carbons (C-1, C-3, C-6) would exhibit smaller, multi-bond couplings to the various fluorine atoms, resulting in more complex multiplets.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a template. Experimental data is required for actual values.)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (JCF, Hz)
C-α (Ethynyl)ValuemValue
C-β (Ethynyl)ValuemValue
C-1ValuemValue
C-2Valued¹JC2-F2
C-3ValuemValue
C-4Valued¹JC4-F4
C-5Valued¹JC5-F5
C-6ValuemValue

¹⁹F NMR Spectroscopic Analysis and Fluorine Environment Characterization

¹⁹F NMR is crucial for characterizing fluorinated compounds. Since the three fluorine atoms in this compound are in chemically non-equivalent environments, three distinct signals would be observed. Each signal would appear as a multiplet due to fluorine-fluorine (JFF) and fluorine-proton (JHF) couplings. The chemical shifts are sensitive to the electronic environment and substitution pattern on the aromatic ring.

Table 3: Hypothetical ¹⁹F NMR Data for this compound (Note: This table is a template. Experimental data is required for actual values.)

Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2ValuemJF2-F?, JF2-H?
F-4ValuemJF4-F?, JF4-H?
F-5ValuemJF5-F?, JF5-H?

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the H-3 to H-6 coupling.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon, allowing for the assignment of C-α, C-3, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two to three bonds. This would be critical for assigning the quaternary carbons (C-1, C-2, C-4, C-5, and C-β) by observing correlations from the acetylenic and aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Ethynyl and Trifluorobenzene Units

Ethynyl Group:

≡C-H Stretch: A sharp, strong absorption band in the IR spectrum, typically around 3300 cm⁻¹. This is one of the most characteristic peaks for a terminal alkyne.

C≡C Stretch: A weaker absorption in the IR spectrum in the range of 2100-2140 cm⁻¹. Due to the asymmetry of the molecule, this peak should be IR active. In the Raman spectrum, this stretching mode is often more intense.

Trifluorobenzene Unit:

C-F Stretch: Strong absorption bands in the IR spectrum, typically found in the fingerprint region between 1100 and 1300 cm⁻¹. The presence of multiple C-F bonds would likely result in several strong, overlapping bands.

Aromatic C=C Stretch: Multiple bands of medium intensity in the region of 1450-1600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations would appear in the 800-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic ring.

Table 4: Hypothetical IR and Raman Data for this compound (Note: This table is a template. Experimental data is required for actual values.)

Vibrational ModeExpected Wavenumber (cm⁻¹)IR IntensityRaman Intensity
≡C-H Stretch~3300Strong, SharpMedium
C≡C Stretch2100-2140Weak-MediumStrong
Aromatic C=C Stretch1450-1600MediumMedium
C-F Stretch1100-1300StrongWeak
Aromatic C-H Bending800-900StrongWeak

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound is primarily explored through vibrational spectroscopy, namely Infrared (IR) and Raman spectroscopy. Due to the free rotation around the single bond connecting the ethynyl group to the benzene (B151609) ring, different rotational conformers could exist. However, for a molecule with this structure, the energy barrier to rotation is expected to be low, and at room temperature, it is likely that the molecule exists predominantly in its lowest energy conformation where the C-H bond of the ethynyl group is coplanar with the benzene ring.

Vibrational spectroscopy is a powerful tool for probing the specific vibrational modes of a molecule, which are sensitive to its geometry and electronic structure.

Expected Vibrational Signatures:

Ethynyl Group Vibrations:

≡C-H Stretch: A sharp, characteristic band is expected in the IR spectrum around 3300 cm⁻¹. This band is a definitive marker for a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch would appear in the region of 2100-2140 cm⁻¹. The intensity of this band in the IR spectrum can be variable, but it is often strong and sharp in the Raman spectrum.

Aromatic Ring Vibrations:

C-H Aromatic Stretch: Vibrations corresponding to the stretching of the C-H bonds on the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region.

C=C Aromatic Stretch: Multiple bands between 1400 and 1650 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring. The substitution pattern influences the exact positions and intensities of these bands.

C-F Stretch: Strong absorption bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹, are indicative of the C-F stretching vibrations scilit.com. The trifluoro-substitution pattern will likely result in a complex set of absorptions in this region.

In-plane and Out-of-plane Bending: The fingerprint region of the spectra (below 1500 cm⁻¹) will contain a rich pattern of bands corresponding to various in-plane and out-of-plane bending vibrations of the C-H and C-F bonds, as well as deformations of the aromatic ring. These are highly characteristic of the specific substitution pattern.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes and can help to confirm the lowest energy conformation by comparing the calculated spectrum with experimental data arxiv.org. For related fluorinated aromatic molecules, such theoretical approaches have been successfully used to interpret complex vibrational spectra nih.govuni-kiel.de.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly crucial.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a synthesized compound.

For this compound, the molecular formula is C₈H₃F₃. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)812.00000096.000000
Hydrogen (¹H)31.0078253.023475
Fluorine (¹⁹F)318.99840356.995209
Total Exact Mass 156.018684

Data sourced from PubChem CID 22897976 nih.gov

An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass of 156.018684 Da would provide unambiguous confirmation of the molecular formula C₈H₃F₃ numberanalytics.comnih.gov.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information.

While the specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of related aromatic and fluorinated compounds libretexts.orgmiamioh.edunih.govlibretexts.orgnih.govcore.ac.uk.

The molecular ion peak (M⁺˙) at m/z = 156 would be expected. Key fragmentation pathways would likely involve:

Loss of a Hydrogen Atom: A peak at M-1 (m/z = 155) resulting from the loss of the acidic acetylenic hydrogen.

Loss of a Fluorine Atom: A peak at M-19 (m/z = 137) corresponding to the loss of a fluorine atom. The loss of HF (M-20, m/z = 136) is also a possibility whitman.edu.

Cleavage of the Ethynyl Group: Fragmentation of the ethynyl group could lead to the loss of C₂H (m/z = 25), resulting in a fragment at m/z = 131. The observation of the phenyl cation or related fluorinated benzene cations is also plausible.

Rearrangements: Fluorinated aromatic compounds can undergo complex rearrangements upon ionization, potentially leading to the formation of various fluorinated carbocations fluorine1.ru.

A hypothetical fragmentation table is presented below:

m/zProposed Fragment IonPossible Neutral Loss
156[C₈H₃F₃]⁺˙ (Molecular Ion)-
155[C₈H₂F₃]⁺
137[C₈H₃F₂]⁺
136[C₈H₂F₂]⁺˙HF
131[C₆H₃F₃]⁺C₂H₂
117[C₇H₃F]⁺CF₂
109[C₆H₂F]⁺˙C₂HF₂

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

As of now, a published single-crystal X-ray diffraction structure for this compound is not available in the public domain. However, analysis of its derivatives and other closely related fluorinated aromatic compounds allows for a reasoned prediction of its likely solid-state characteristics beilstein-journals.orgresearchgate.netmdpi.comresearchgate.netnih.govacs.org.

Should a suitable crystal be grown, the analysis would yield its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This data would form the basis for understanding the packing of the molecules in the crystal lattice.

Crystallographic Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C–H···π)

The crystal packing of this compound would be governed by a variety of non-covalent interactions, with the fluorine atoms and the ethynyl group playing key roles.

Halogen Bonding: The fluorine atoms in the molecule can act as halogen bond acceptors. However, C-F bonds are generally weak halogen bond donors. More significant would be interactions where the fluorine atoms act as the negative electrostatic potential region, interacting with electropositive regions of neighboring molecules nih.govwhiterose.ac.ukmdpi.com.

C–H···π Interactions: The acidic acetylenic hydrogen can act as a hydrogen bond donor, forming C–H···π interactions with the electron-rich π-system of the benzene ring of an adjacent molecule. The aromatic C-H bonds can also participate in such interactions.

C–H···F Interactions: Weak hydrogen bonds between the aromatic or acetylenic C-H groups and the fluorine atoms of neighboring molecules are expected to be a significant feature in the crystal packing. These interactions are commonly observed in the crystal structures of fluorinated organic compounds nih.gov.

π-π Stacking: The planar aromatic rings can stack on top of each other, driven by electrostatic and van der Waals forces. The fluorine substitution can influence the nature of this stacking, often leading to offset or "slipped" stacking arrangements to minimize electrostatic repulsion between the electron-rich fluorine atoms and the π-system.

Electron Diffraction for Gas-Phase Molecular Structure Elucidation

Based on data from related fluorinated benzenes and ethynyl-substituted aromatic compounds, a theoretical model of the geometric parameters for this compound can be constructed. The structure is expected to be planar, with the ethynyl group and the fluorine atoms lying in the plane of the benzene ring. The key structural parameters, including bond lengths and bond angles, are presented below as hypothetical values derived from known structural data for similar chemical moieties.

It is important to note that these values are illustrative and await experimental verification. Factors such as the substitution pattern of the fluorine atoms and the electronic interactions between the trifluorophenyl ring and the ethynyl group can lead to slight deviations from these idealized geometries. A definitive gas-phase structure would require a dedicated electron diffraction study of this compound.

Table of Expected Bond Lengths for this compound

BondExpected Length (Å)
C-C (aromatic)1.395
C-H (aromatic)1.084
C-F1.350
C-C (ring-ethynyl)1.430
C≡C (ethynyl)1.205
C-H (ethynyl)1.060

Table of Expected Bond Angles for this compound

AngleExpected Angle (°)
C-C-C (in ring)120.0
C-C-H (aromatic)120.0
C-C-F120.0
C-C-C (ring-ethynyl)120.0
C-C≡C (ethynyl)180.0
C≡C-H (ethynyl)180.0

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethynyl-2,4,5-trifluorobenzene, these calculations would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing its molecular geometry to find the lowest energy structure. From this, various ground state properties could be calculated.

A hypothetical data table for such a study might look like this:

PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)ValueB3LYP/6-311+G(d,p)
Dipole Moment (Debye)ValueB3LYP/6-311+G(d,p)
Rotational Constants (GHz)A: Value, B: Value, C: ValueB3LYP/6-311+G(d,p)
Key Bond Lengths (Å)C≡C: Value, C-C(ethynyl): ValueB3LYP/6-311+G(d,p)
Key Bond Angles (°)C-C-H (ethynyl): ValueB3LYP/6-311+G(d,p)

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, researchers would turn to ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or the "gold standard," coupled cluster theory (e.g., CCSD(T)). These methods are more computationally expensive but provide benchmark-quality data for properties like ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in redox reactions.

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons is key to predicting reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitability. A molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule.

Reaction Mechanism Exploration through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Energy Barrier Calculations

For any proposed reaction involving this compound, such as cycloadditions or nucleophilic additions to the alkyne, computational methods would be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.

A hypothetical data table for a reaction study might include:

Reaction StepΔE‡ (kcal/mol)ΔG‡ (kcal/mol)
Reactant → TS1ValueValue
Intermediate → TS2ValueValue

Note: TS refers to the transition state, ΔE‡ is the electronic energy of activation, and ΔG‡ is the Gibbs free energy of activation.

Potential Energy Surface Mapping for Complex Transformations

For more complex reactions, a one-dimensional reaction coordinate may not be sufficient. In such cases, a potential energy surface (PES) can be mapped out. This multi-dimensional surface represents the energy of the system as a function of two or more geometric parameters. By mapping the PES, chemists can identify all possible intermediates and transition states, providing a comprehensive understanding of the reaction landscape and predicting the most likely reaction pathways and product distributions.

Intermolecular Interaction Studies

The trifluoro- and ethynyl-substituted benzene (B151609) ring creates a unique electronic profile that governs its non-covalent interactions. Computational modeling is essential for quantifying these weak forces, which are fundamental to understanding its behavior in condensed phases and its potential use in crystal engineering and materials science.

Halogen bonding is a highly directional non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophile. In this compound, the highly electronegative fluorine atoms are generally poor halogen bond donors due to their small and typically negative σ-holes. However, they can act as effective halogen bond acceptors.

Computational models, typically using high-level ab initio (like MP2) or density functional theory (DFT) methods, can be used to study these interactions. Calculations would involve optimizing the geometry of a dimer consisting of this compound and a known halogen bond donor (e.g., perfluoroiodobenzene). The interaction energy, corrected for basis set superposition error (BSSE), quantifies the strength of the bond. Analysis methods like Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points, providing definitive evidence of an interaction. While fluorine is a weak halogen bond donor, the substitution pattern on an aromatic ring can have a dramatic effect on halogen bond strength researchgate.net.

Interacting PairComputational MethodCalculated Interaction Energy (kcal/mol)Geometric Parameter (C-F···I distance)
This compound ··· C₆F₅IDFT (M06-2X/aug-cc-pVTZ)-2.13.15 Å
This compound ··· C₆F₅BrDFT (M06-2X/aug-cc-pVTZ)-1.53.28 Å
This compound ··· C₆F₅ClDFT (M06-2X/aug-cc-pVTZ)-0.93.35 Å

Note: The data in this table is hypothetical, based on trends from computational studies on similar fluorinated aromatic compounds and serves to illustrate the expected outcomes of such an analysis. Interaction energies are for the fluorine atom acting as a halogen bond acceptor.

The interaction between aromatic rings, known as π-π stacking, is crucial in the structure of materials and biological systems. The electronic character of this compound, with its electron-withdrawing fluorine atoms and electron-rich ethynyl (B1212043) group, suggests a complex and interesting stacking behavior.

Theoretical studies on related molecules have shown that ethynyl substituents can significantly enhance the π-π stacking affinity of an arene. rsc.org The ethynyl group increases the quadrupole moment of the benzene ring, leading to stronger binding energies in stacked dimers compared to benzene or even 1,3,5-trifluorobenzene. rsc.org For this compound, the electron-withdrawing fluorine atoms would render the benzene ring electron-deficient, favoring interactions with electron-rich aromatic systems. High-level quantum calculations (e.g., SCS-RI-MP2/aug-cc-pVTZ) are the standard for accurately predicting these interaction energies. The calculations typically compare different dimer geometries, such as parallel-displaced and T-shaped, to identify the most stable configuration.

DimerComputational MethodMost Stable GeometryCalculated Binding Energy (kcal/mol)
Benzene DimerSCS-RI-MP2/aug-cc-pVTZParallel-Displaced-2.7
1,3,5-Trifluorobenzene DimerSCS-RI-MP2/aug-cc-pVTZParallel-Displaced-3.5
1,3,5-Triethynylbenzene DimerSCS-RI-MP2/aug-cc-pVTZParallel-Displaced-6.9 rsc.org
This compound DimerSCS-RI-MP2/aug-cc-pVTZParallel-Displaced-5.5 (Estimated)

Note: The binding energy for the this compound dimer is an estimation based on the reported enhancing effect of the ethynyl group and the known stacking energy of fluorinated benzenes.

Although traditionally considered very weak donors, C–H bonds can participate in hydrogen bonding, particularly when the carbon is attached to electronegative groups. This compound possesses two types of C–H bonds that can act as donors: the more acidic acetylenic proton (≡C-H) and the aromatic C-H proton. The fluorine atoms on a neighboring molecule can serve as hydrogen bond acceptors.

Computational investigations are indispensable for identifying and characterizing these weak C-H···F hydrogen bonds. rsc.orgrsc.org Methods such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the fluorine lone pair to the C-H antibonding orbital (σ*). QTAIM analysis can reveal the presence of a bond path between the H and F atoms, confirming a direct interaction. rsc.org Theoretical studies on similar systems show that while individual C-H···F interactions are weak, their collective presence can significantly influence crystal packing. rsc.org

Hydrogen Bond TypeComputational MethodCalculated Interaction Energy (kcal/mol)Geometric Parameters (H···F distance, C-H···F angle)
(Aromatic)C-H···F-CMP2/aug-cc-pVTZ-0.5 to -1.2~2.4 Å, ~140°
(Acetylenic)C-H···F-CMP2/aug-cc-pVTZ-1.5 to -2.5~2.2 Å, ~160°

Note: The data presented is a hypothetical representation based on typical values reported in the literature for C-H···F interactions in fluorinated aromatic compounds. rsc.orgrsc.org

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry provides a robust methodology for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is invaluable for structure verification and interpretation of experimental data. The standard and most reliable method involves Density Functional Theory (DFT).

The process begins with the optimization of the molecule's geometry at a given level of theory (e.g., B3LYP/6-311G(d,p)). Following this, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nsf.gov The isotropic shielding values (σ) are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). researchgate.net The accuracy of these predictions is often high, with mean absolute errors for ¹³C and ¹H shifts being within a few ppm and a fraction of a ppm, respectively, compared to experimental values. nih.govd-nb.info

For this compound, the predicted shifts would reflect the strong electron-withdrawing nature of the fluorine atoms and the anisotropic effects of the ethynyl group.

AtomAtom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C11-109.5 (d, J=15 Hz)
C22-155.0 (ddd, J=250, 12, 4 Hz)
C337.35 (dd, J=9, 7 Hz)112.0 (dd, J=22, 2 Hz)
C44-149.5 (ddd, J=255, 14, 12 Hz)
C55-147.0 (ddd, J=248, 13, 4 Hz)
C667.20 (dd, J=10, 7 Hz)120.0 (dd, J=20, 4 Hz)
C77-82.5
C883.40 (s)79.0

Note: The chemical shifts and coupling patterns in this table are hypothetical values predicted based on established DFT (GIAO) methodologies and known substituent effects in similar compounds. They serve as an illustration of the expected results from a computational study. The labels (d, dd, ddd) refer to predicted splitting patterns due to C-F coupling.

Simulated Vibrational Spectra for Experimental Comparison

Computational chemistry offers powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These simulations are invaluable for interpreting experimental data, assigning specific vibrational modes to observed absorption bands, and confirming molecular structures. For this compound, such theoretical calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p).

The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies. However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and incomplete treatment of electron correlation. To bridge this gap, the computed frequencies are uniformly scaled by an empirical factor (typically around 0.96 for DFT/B3LYP). mdpi.com

The resulting simulated spectrum can be directly compared with experimental FT-IR and Raman spectra. Key vibrational modes for this compound include the C≡C-H acetylenic stretching, the C≡C triple bond stretching, various C-F stretching and bending modes, and the aromatic C-H and C=C stretching modes of the benzene ring. The agreement between the scaled theoretical frequencies and the experimental peak positions serves as strong evidence for the calculated structure. mdpi.com

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes in a Fluorinated Phenylacetylene (B144264) Derivative This table is a representative example based on typical findings in computational studies of similar molecules.

Vibrational Assignment Calculated Frequency (cm⁻¹) (Unscaled) Calculated Frequency (cm⁻¹) (Scaled) Typical Experimental Frequency (cm⁻¹)
Acetylenic C-H Stretch ~3450 ~3312 ~3310
C≡C Stretch ~2200 ~2112 ~2115
Aromatic C=C Stretch ~1610 ~1546 ~1550
Aromatic C-F Stretch ~1280 ~1229 ~1230

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. For this compound, the primary conformational flexibility arises from the rotation of the ethynyl group around the single bond connecting it to the trifluorinated benzene ring.

Quantum chemical calculations can map the potential energy landscape of this rotation. By systematically changing the dihedral angle between the ethynyl group and the plane of the aromatic ring and calculating the energy at each step, a potential energy curve is generated. This curve reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For many phenylacetylene derivatives, the planar conformation, where the ethynyl group lies in the same plane as the benzene ring, is the most stable due to favorable electronic conjugation.

Furthermore, the substitution pattern of the fluorine atoms can influence the planarity and geometry of the benzene ring itself. Computational studies on the 1,2,4-trifluorobenzene (B1293510) radical anion, a structurally related compound, have shown that fast conformational exchanges can occur among different non-planar structures. researchgate.net Although the neutral this compound is expected to be largely planar, computational analysis can quantify any minor puckering or distortions induced by the fluorine atoms and explore the energy cost associated with such deviations. Temperature-dependent measurements combined with DFT calculations can be used to determine the energy difference between major conformers and the rotational barrier (ΔG‡), providing a complete picture of the molecule's conformational dynamics in solution. researchgate.net

Advanced Computational Method Development Relevant to Fluorinated Systems

The unique properties of fluorine, such as its high electronegativity and low polarizability, present distinct challenges for standard computational methods, necessitating the development of specialized approaches for fluorinated systems. nih.gov

One significant area of development is the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. Predicting ¹⁹F NMR chemical shifts is particularly important for the structural elucidation of complex fluorinated molecules. nih.gov However, standard DFT calculations can produce significant errors. To address this, researchers have developed linear scaling methods. nih.govacs.org These approaches involve calculating the ¹⁹F chemical shifts for a large dataset of known fluorinated aromatic compounds and comparing them to experimental values. A linear regression analysis is then used to derive scaling factors that correct for systematic errors in the computational method. Applying these scaling factors allows for much more reliable and accurate prediction of ¹⁹F chemical shifts, often reducing the maximum deviation to within a few ppm. acs.orgresearchgate.net

Table 2: Example of Scaling Factor Application for ¹⁹F NMR Shift Prediction Based on data and methodologies presented in studies on fluorinated aromatic compounds. acs.org

Compound Type Standard DFT Calculation Error (ppm) Scaled DFT Calculation Error (ppm)
Monofluorobenzenes ± 10-15 ± 2-4
Difluorobenzenes ± 15-20 ± 3-5

Another critical area is the refinement of quantum chemical methods and molecular mechanics force fields to better describe fluorine's electronic effects. Fluorine acts as a strong electron-withdrawing group via the sigma framework (inductive effect) but can also act as a weak pi-donor (resonance effect). nih.gov Accurately balancing these opposing effects is crucial for predicting molecular properties and reactivity. Advanced analysis methods like Adaptive Natural Density Partitioning (AdNDP) are used to study electron delocalization and bonding in fluorinated benzenes, confirming that fluorination tends to decrease the aromaticity of the benzene ring. nih.gov Moreover, developing force fields that can correctly model fluorine's ability to participate in non-covalent interactions, such as weak hydrogen bonds and dipole-dipole interactions, is essential for accurate molecular simulations of these compounds in condensed phases or biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethynyl-2,4,5-trifluorobenzene in a laboratory setting?

  • Methodology :

  • Sonogashira Coupling : React 1-bromo-2,4,5-trifluorobenzene with terminal acetylene derivatives (e.g., trimethylsilylacetylene) under palladium catalysis. Deprotection of the silyl group yields the ethynyl product .
  • Grignard Reagent Substitution : Use a Grignard reagent (e.g., ethynylmagnesium bromide) to substitute bromine in 1-bromo-2,4,5-trifluorobenzene. Optimize reaction conditions (temperature, solvent) to avoid side reactions .
    • Key Considerations :
  • Monitor reaction progress via TLC or GC-MS.
  • Purify via fractional distillation or column chromatography due to volatility and sensitivity to moisture.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical Techniques :

  • <sup>19</sup>F NMR : Identify fluorine environments. The compound should exhibit three distinct <sup>19</sup>F signals (δ ~ -110 to -150 ppm) due to non-equivalent fluorines at positions 2, 4, and 5. Compare coupling patterns to brominated analogs (e.g., 1-bromo-2,4,5-trifluorobenzene) .
  • GC-MS : Confirm molecular ion peak (m/z = 172.1) and assess purity (>98%).
  • IR Spectroscopy : Validate ethynyl C≡C stretch (~2100 cm⁻¹) and aromatic C-F stretches (1200–1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound, given its potential reactivity?

  • Safety Measures :

  • Use flame-resistant labware (flash point ~55°C) and avoid open flames .
  • Handle in a fume hood with nitrile gloves and chemical goggles.
  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent polymerization .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory NMR data when fluorine atoms in this compound exhibit unexpected coupling patterns?

  • Resolution Strategies :

  • 2D NMR (COSY, NOESY) : Map <sup>19</sup>F-<sup>19</sup>F coupling networks to distinguish overlapping signals.
  • Computational Modeling : Compare experimental <sup>19</sup>F chemical shifts with DFT-calculated values (Gaussian or ORCA software) .
    • Case Study :
  • In brominated analogs, equivalent fluorines (e.g., positions 3 and 5 in 1-bromo-3,4,5-trifluorobenzene) produce merged signals, while non-equivalent fluorines (positions 2, 4, 5) split into distinct multiplets .

Q. How can researchers design experiments to investigate the electronic effects of the ethynyl group on the aromatic ring's reactivity in 2,4,5-trifluorinated benzene derivatives?

  • Experimental Design :

  • Electrophilic Substitution : Compare reaction rates of this compound vs. non-ethynyl analogs (e.g., nitrolysis, halogenation).
  • Kinetic Isotope Effects (KIE) : Use deuterated derivatives to probe rate-determining steps.
  • DFT Calculations : Map electron density distribution to predict regioselectivity .

Q. What methodologies are recommended for analyzing the stability of this compound under varying experimental conditions (e.g., temperature, light exposure)?

  • Stability Testing :

  • Accelerated Degradation Studies : Expose samples to UV light (254 nm) or elevated temperatures (40–60°C) and monitor decomposition via HPLC.
  • Mechanistic Insights : Identify degradation products (e.g., polymeric residues) using LC-MS .

Q. In what ways can this compound serve as a precursor for synthesizing fluorinated polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties?

  • Synthetic Applications :

  • Cycloaddition Reactions : Use Diels-Alder reactions with dienes to construct fused-ring systems.
  • Cross-Coupling : Employ Suzuki-Miyaura or Heck reactions to introduce aryl/alkenyl groups .
    • Electronic Tailoring :
  • Fluorine atoms enhance electron-withdrawing effects, while the ethynyl group enables π-conjugation extension for optoelectronic materials .

Data Contradiction Analysis

Q. When encountering discrepancies between theoretical and experimental vibrational spectra (e.g., IR) of this compound, what analytical approaches should be prioritized?

  • Troubleshooting Steps :

Purity Check : Re-run GC-MS to rule out impurities.

Isotopic Peaks : Account for <sup>13</sup>C/<sup>37</sup>Cl isotopic contributions in mass spectra.

Computational Validation : Compare experimental IR peaks with DFT-simulated spectra (e.g., using B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-2,4,5-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-2,4,5-trifluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.